1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA

Description

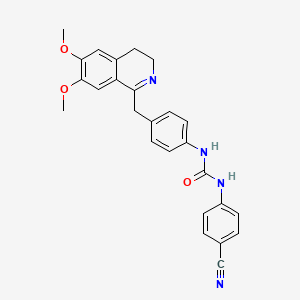

1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(4-Cyanophenyl)Urea is a synthetic urea derivative characterized by a central urea group (-NHCONH-) linking two aromatic moieties. The first aromatic group is a 4-cyanophenyl ring, while the second is a phenyl ring substituted with a 6,7-dimethoxy-3,4-dihydroisoquinoline methyl group.

The compound’s dihydroisoquinoline moiety introduces rigidity and electron-rich regions due to the methoxy groups at positions 6 and 7, which may enhance binding interactions with hydrophobic pockets in target proteins.

Properties

IUPAC Name |

1-(4-cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-32-24-14-19-11-12-28-23(22(19)15-25(24)33-2)13-17-3-7-20(8-4-17)29-26(31)30-21-9-5-18(16-27)6-10-21/h3-10,14-15H,11-13H2,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDAFSILWUJDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-cyanophenyl isocyanate and 6,7-dimethoxy-3,4-dihydroisoquinoline.

Reaction Conditions: The reaction between 4-cyanophenyl isocyanate and 6,7-dimethoxy-3,4-dihydroisoquinoline is carried out under controlled conditions, often in the presence of a base such as triethylamine, to form the desired urea derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It is used in biological research to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) increase polarity and may improve target binding, while electron-donating groups (e.g., ethoxy, methoxy) enhance solubility . Fluorinated analogs (e.g., 3,4-difluorophenyl) combine lipophilicity and metabolic resistance .

- Molecular Weight : Variations in substituents lead to a ~100 g/mol range in molar mass, influencing pharmacokinetic properties like absorption and distribution.

- Synthetic Yields: While the target compound’s yield is unspecified, similar urea derivatives (e.g., 1-(4-cyanophenyl)-3-substituted phenylureas) exhibit yields of 78.5–87.2% under analogous conditions .

Research Findings and Implications

Physicochemical Properties

- Boiling Point and Density : Analogs with aliphatic substituents (e.g., cyclohexyl) likely exhibit lower boiling points compared to aromatic variants. The 2-ethoxyphenyl derivative has a predicted density of 1.20 ± 0.1 g/cm³ .

- Acidity (pKa): The 2-ethoxyphenyl analog’s pKa of 13.89 suggests moderate basicity, influenced by the dihydroisoquinoline nitrogen .

Pharmacological Potential

Though direct activity data for the target compound are lacking, structurally related ureas are documented as modulators of GPCRs and ion channels. For instance, SB334867A and JNJ10397049 (urea derivatives) are known orexin receptor antagonists . The dihydroisoquinoline core in the target compound may similarly interact with neurotransmitter receptors, warranting further investigation.

Biological Activity

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(4-CYANOPHENYL)UREA is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be analyzed based on its structural components:

- Molecular Formula : C20H23N3O3

- Molecular Weight : 365.41 g/mol

- CAS Number : Not specifically listed; however, related compounds such as 6,7-Dimethoxy-3,4-dihydroisoquinoline have CAS numbers 3382-18-1 and 20232-39-7.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system (CNS), influencing neurochemical signaling.

- Antioxidant Properties : Preliminary studies suggest it possesses antioxidant capabilities, which may contribute to neuroprotection.

Anticancer Activity

Research indicates that derivatives of isoquinoline structures exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects on various cancer cell lines:

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegeneration:

- Model : In vitro assays using SH-SY5Y neuroblastoma cells.

- Outcome : Reduction in oxidative stress markers and apoptosis indicators.

Case Studies

-

Study on Neurodegenerative Diseases :

- Objective : To evaluate the protective effects against oxidative damage.

- Findings : The compound significantly reduced cell death in models exposed to oxidative stress, suggesting potential use in treating conditions like Alzheimer's disease.

-

Cancer Research Study :

- Objective : Assess the efficacy against breast cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.